molecular formula C8H5ClN2O B1592890 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 918515-16-9

4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No. B1592890
M. Wt: 180.59 g/mol
InChI Key: DYWWVLQMUUZZRJ-UHFFFAOYSA-N
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Description

4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a chemical compound with the empirical formula C8H5ClN2O . It is a halogenated heterocycle . The compound is a solid and its molecular weight is 180.59 .


Molecular Structure Analysis

The experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine has been carried out using high-resolution X-ray diffraction data . The topology of the bonding scheme within the molecule as well as of the intermolecular N–H⋯N and C–H⋯Cl hydrogen bonds has been investigated . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established by (3, −1) bond critical points associated with relatively large electron densities .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde include its empirical formula (C8H5ClN2O), molecular weight (180.59), and its solid form . Its SMILES string is Clc1c(C=O)cnc2[nH]ccc12 .

Scientific Research Applications

  • Synthesis of Expanded Porphyrins : The condensation of dichloropyrimidinyl substituted aldehydes with pyrrole leads to the synthesis of expanded porphyrins. These compounds have potential applications in materials science and biochemistry (Maes, Vanderhaeghen, & Dehaen, 2005).

  • Formation of Dihydrochromenoazetidinones : Acid-catalyzed reactions of carbaldehydes with Lewis or Bronsted acids can yield various heterocyclic compounds, including dihydrochromeno[3,2-b]azet-2(1H)-ones. These findings are significant in medicinal chemistry for the development of new pharmaceuticals (Bertha et al., 1998).

  • Synthesis of Heterocyclic Chalcones and Dipyrazolopyridines : The Vilsmeier–Haack reaction has been used to synthesize novel chloropyrazolo[3,4-b]pyridine carbaldehydes, which are further utilized in the creation of chalcone analogues and dipyrazolopyridines. These compounds have applications in organic synthesis and drug development (Quiroga et al., 2010).

  • Synthesis of Small Molecule Anticancer Drugs : New aqueous solubility aldehydes, such as 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, have been synthesized as important intermediates for small molecule anticancer drugs (Wang et al., 2017).

  • Reactions of Polyfunctionalised Pyrroles with Nucleophiles : Research on polyfunctionalised pyrroles, such as 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde, has revealed their reactivity with secondary amines. This has implications for the synthesis of novel organic compounds (Zaytsev et al., 2005).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it can be harmful if swallowed and causes serious eye irritation .

properties

IUPAC Name

4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-1-2-10-8-7(6)5(4-12)3-11-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWWVLQMUUZZRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646886
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

CAS RN

918515-16-9
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-1H-pyrrolo[2,3-b]pyridine (15 g, 98 mmol) and hexamethylenetetramine (25.00 g, 178 mmol) in aqueous acetic acid (33%, 15 mL) was heated at 100° C. overnight. After cooling, the mixture was poured into ice-water and stirred for several minutes. The solid material was collected by filtration, washed with water, and dried in vacuo to provide the title compound. MS (ESI+) m/z 181 (M+H)+.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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